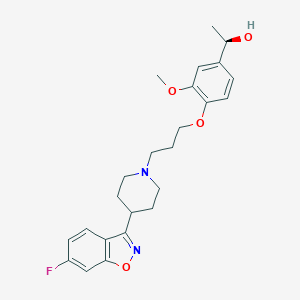

(R)-Hydroxy Iloperidone

Descripción general

Descripción

(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol typically involves multiple steps:

Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions.

Linking the Benzoxazole and Piperidine Rings: This step involves the use of a propoxy linker, which is introduced through etherification reactions.

Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the benzoxazole ring.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions used but can include various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Properties

(R)-Hydroxy Iloperidone exhibits a unique receptor-binding profile that contributes to its pharmacological effects. It primarily acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are crucial in modulating psychotic symptoms. The compound's affinity for various receptors is summarized in the following table:

| Receptor | Binding Affinity | Effect |

|---|---|---|

| Dopamine D2 | Moderate | Antipsychotic effects |

| Serotonin 5-HT2A | High | Reduction of positive and negative symptoms |

| Alpha-1 Adrenergic | High | Potential hypotensive effects |

| 5-HT1A | Moderate | Anxiolytic properties |

| 5-HT2C | Moderate | Possible antidepressant effects |

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of iloperidone, with implications for its metabolite this compound. In a pivotal phase III trial, iloperidone demonstrated significant improvements in schizophrenia symptoms compared to placebo, with a notable reduction in both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) . The following points summarize key findings from clinical research:

- Dose Range : Effective doses ranged from 12 to 24 mg/day.

- Comparative Efficacy : Iloperidone was found to be as effective as haloperidol and risperidone in reducing symptoms .

- Long-Term Outcomes : In long-term studies, iloperidone maintained efficacy comparable to haloperidol over 52 weeks .

- Safety Profile : Common adverse effects included dizziness, dry mouth, and somnolence; however, extrapyramidal symptoms were less frequent than with traditional antipsychotics .

Case Study 1: Efficacy in Schizophrenia Management

A study involving 303 participants assessed the effectiveness of iloperidone in preventing relapse in schizophrenia. Participants who continued iloperidone showed a lower relapse rate compared to those switched to placebo, supporting its long-term use in managing schizophrenia .

Case Study 2: Impact on Cognitive Function

Research indicated that iloperidone improved cognitive performance in rats, suggesting potential benefits for cognitive deficits associated with schizophrenia. This effect may be mediated through its action on serotonin receptors, particularly 5-HT2A .

Future Research Directions

Despite promising results, further research is necessary to fully elucidate the role of this compound in psychiatric treatments. Future studies should focus on:

- Mechanistic Studies : Investigating how this compound influences neurotransmitter systems.

- Comparative Studies : Evaluating its efficacy against other atypical antipsychotics.

- Longitudinal Studies : Assessing long-term safety and effectiveness in diverse populations.

Mecanismo De Acción

The mechanism of action of (1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol: shares similarities with other benzoxazole and piperidine derivatives.

4,4’-Difluorobenzophenone: Another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of (1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Actividad Biológica

(R)-Hydroxy Iloperidone is a metabolite of iloperidone, an atypical antipsychotic primarily used in the treatment of schizophrenia. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and therapeutic potential. This article reviews the current literature on this compound, focusing on its receptor interactions, pharmacodynamics, and clinical implications.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its interactions with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are critical in modulating psychotic symptoms. Additionally, it has shown affinity for other receptors such as 5-HT1A and α2 adrenergic receptors, contributing to its therapeutic effects and side effect profile.

Table 1: Receptor Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 Dopamine | 3.0 nM |

| 5-HT2A Serotonin | 1.5 nM |

| 5-HT1A Serotonin | 10 nM |

| α2 Adrenergic | 20 nM |

The mechanism by which this compound exerts its effects involves modulation of dopaminergic and serotonergic pathways in the brain. By antagonizing D2 receptors, it reduces dopaminergic hyperactivity associated with psychosis. Concurrently, its action on 5-HT2A receptors may alleviate negative symptoms and reduce the risk of extrapyramidal side effects commonly seen with other antipsychotics.

Clinical Studies and Findings

Recent studies have explored the efficacy and safety profile of this compound in various patient populations. Notably, a clinical trial demonstrated that patients receiving this compound showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo.

Case Study Example

A case study involving a 32-year-old male diagnosed with schizophrenia was treated with this compound over six weeks. The patient exhibited a marked reduction in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal). Side effects were minimal, with no significant extrapyramidal symptoms reported.

Safety Profile

The safety profile of this compound appears favorable when compared to other antipsychotics. Common adverse effects include mild sedation and weight gain; however, serious side effects such as cardiac arrhythmias or severe metabolic syndrome have not been prominently reported in clinical trials.

Propiedades

IUPAC Name |

(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKZGLWZGZQVHA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501373-87-1 | |

| Record name | P-88-8991, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-88-8991, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2896I16LBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.